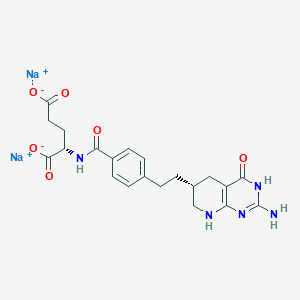

Lometrexol disodium

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H23N5Na2O6 |

|---|---|

Molecular Weight |

487.4 g/mol |

IUPAC Name |

disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1 |

InChI Key |

SVJSWELRJWVPQD-KJWOGLQMSA-L |

Isomeric SMILES |

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Lometrexol Disodium: A Technical Guide to its Function as a GARFT Inhibitor in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol disodium, a potent antifolate, selectively targets and inhibits glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. This targeted inhibition leads to the depletion of intracellular purine pools, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells. The subsequent disruption of nucleic acid synthesis induces S-phase cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of lometrexol, its effects on cancer cells, detailed experimental protocols for its evaluation, and a summary of its quantitative parameters and clinical investigation.

Introduction

The de novo synthesis of purines is a fundamental metabolic pathway that is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation.[1] This pathway, therefore, represents a key target for anticancer therapies. Lometrexol (also known as DDATHF) is a second-generation antifolate designed to specifically inhibit GARFT, the enzyme responsible for the third step in this pathway.[1] By blocking this crucial step, lometrexol effectively starves cancer cells of the necessary building blocks for DNA and RNA, leading to cell cycle arrest and programmed cell death.[1][2]

Mechanism of Action

Lometrexol acts as a tight-binding inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[3] GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR). This is a critical step in the multi-enzyme process of constructing the purine ring. By competitively inhibiting GARFT, lometrexol and its polyglutamated derivatives lead to a rapid and sustained depletion of intracellular purine nucleotides, including ATP and GTP. This purine depletion is the primary driver of lometrexol's cytotoxic effects.

Signaling Pathway of De Novo Purine Synthesis Inhibition

The inhibition of GARFT by lometrexol sets off a cascade of cellular events stemming from purine nucleotide depletion. A key downstream consequence is the inhibition of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.

References

The Discovery and Development of Lometrexol Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol disodium, a second-generation antifolate, has been a subject of significant interest in oncology research due to its targeted mechanism of action and potential for activity against a range of solid tumors. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details its primary molecular targets, the downstream effects on cellular metabolism, and the preclinical and clinical investigations that have defined its therapeutic potential and limitations. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Lometrexol (also known as DDATHF, 5,10-dideazatetrahydrofolic acid) is a folate analog antimetabolite with antineoplastic activity.[1] Its development was driven by the need for antifolates with novel mechanisms of action to overcome resistance to established drugs like methotrexate.[1] Lometrexol's primary distinction lies in its potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2] By disrupting this pathway, Lometrexol effectively starves rapidly proliferating cancer cells of the necessary purine nucleotides for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3] This guide will explore the multifaceted journey of Lometrexol from its chemical synthesis to its evaluation in clinical settings.

Mechanism of Action

Lometrexol exerts its cytotoxic effects primarily through the inhibition of two key enzymes involved in one-carbon metabolism:

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): This is the principal target of Lometrexol. GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a critical step in the de novo synthesis of purine nucleotides. Lometrexol acts as a tight-binding inhibitor of GARFT, leading to a rapid and sustained depletion of intracellular purine pools (ATP and GTP).

-

Serine Hydroxymethyltransferase (SHMT1/2): Lometrexol is also a potent inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a key source of one-carbon units for various biosynthetic pathways, including purine and thymidylate synthesis.

The dual inhibition of GARFT and SHMT disrupts purine biosynthesis at multiple points, enhancing its anticancer efficacy.

Signaling Pathway

The inhibition of GARFT by Lometrexol leads to a cascade of downstream effects, including the inhibition of the mTORC1 signaling pathway, which is sensitive to purine levels.

Caption: Lometrexol inhibits GARFT and SHMT, blocking purine synthesis and mTORC1 signaling.

Discovery and Synthesis

The synthesis of Lometrexol involves a multi-step asymmetric approach to establish the correct stereochemistry at the C6 position, which is crucial for its biological activity.

Synthetic Scheme Overview

An enantioselective synthesis of Lometrexol has been described which utilizes (5R)-2-piperidone as a key intermediate. The process involves the following key transformations:

-

Enantioselective esterification: A lipase-catalyzed reaction is used to create a chiral building block.

-

Functional group manipulation: A series of reactions are performed to introduce the necessary chemical groups.

-

Cyclization: The core heterocyclic ring system is formed.

-

Coupling and Hydrolysis: The final L-glutamate moiety is attached, followed by hydrolysis to yield Lometrexol.

Preclinical Development

In Vitro Studies

Lometrexol has demonstrated potent cytotoxic activity against a variety of cancer cell lines.

| Compound | Cell Line | Assay | IC50 |

| Lometrexol | CCRF-CEM (human leukemia) | Proliferation | 2.9 nM |

Table 1: In Vitro Activity of Lometrexol

In Vivo Studies

Preclinical studies in animal models have shown the antitumor efficacy of Lometrexol. A common model is the murine xenograft model.

Clinical Development

Lometrexol has undergone Phase I and II clinical trials to evaluate its safety, pharmacokinetics, and efficacy in cancer patients.

Phase I Trials

Early clinical trials were challenged by delayed and cumulative myelosuppression. Subsequent studies found that co-administration of folic acid could significantly mitigate these toxicities without compromising antitumor activity.

A Phase I study established a recommended Phase II dose of 10.4 mg/m² of Lometrexol administered intravenously weekly, in combination with daily oral folic acid at 3 mg/m². Dose-limiting toxicities included thrombocytopenia and mucositis.

Pharmacokinetic Data

The pharmacokinetics of Lometrexol have been characterized in human subjects.

| Parameter | Value |

| Plasma Protein Binding | 78 ± 3% |

| Volume of Distribution (Vd) | 4.7 - 15.8 L/m² |

| Elimination Half-life (t1/2α) | 19 ± 7 min |

| Elimination Half-life (t1/2β) | 256 ± 96 min |

| Elimination Half-life (t1/2γ) | 1170 ± 435 min |

| Renal Excretion (24h) | 85 ± 16% of dose |

Table 2: Human Pharmacokinetic Parameters of Lometrexol

Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methods used to determine the activity of GARFTase.

Principle: The enzymatic activity is monitored by measuring the increase in absorbance at 295 nm, corresponding to the formation of 5,8-dideazatetrahydrofolate.

Materials:

-

Purified human GARFTase

-

α,β-glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (10-CHODDF)

-

This compound

-

0.1 M HEPES buffer, pH 7.5

-

DMSO

-

UV-transparent 96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Lometrexol in DMSO.

-

In a 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR, 5.4 µM 10-CHODDF, and varying concentrations of Lometrexol in HEPES buffer.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding 150 µL of 20 nM purified GARFTase.

-

Immediately monitor the increase in absorbance at 295 nm over time.

-

Calculate initial reaction rates and determine the Ki value using appropriate enzyme inhibition models.

SHMT Inhibition Assay (Competitive Binding Assay)

Principle: This assay measures the ability of an antifolate to compete with leucovorin for binding to SHMT, which can be monitored spectrophotometrically by the formation of a quinonoid intermediate.

Materials:

-

Purified human cytosolic SHMT (hcSHMT)

-

This compound

-

Leucovorin

-

Glycine

-

Buffer solution (e.g., potassium phosphate buffer)

-

Spectrophotometer

Procedure:

-

Prepare solutions of hcSHMT, glycine, leucovorin, and varying concentrations of Lometrexol.

-

In a cuvette, mix the enzyme, glycine, and Lometrexol.

-

Initiate the reaction by adding leucovorin.

-

Measure the absorbance change associated with the formation of the enzyme-glycine-leucovorin ternary complex.

-

Determine the apparent inhibition constant (Ki) by analyzing the inhibition curves at different Lometrexol concentrations.

In Vitro Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of Lometrexol for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls.

In Vivo Xenograft Tumor Model

Principle: This protocol evaluates the antitumor efficacy of Lometrexol in an in vivo setting.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

This compound for injection

-

Folic acid for supplementation

-

Matrigel (optional)

-

Calipers

Procedure:

-

Implant cancer cells subcutaneously into the flanks of the mice.

-

Allow tumors to reach a palpable size.

-

Randomize mice into control and treatment groups.

-

Administer Lometrexol via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Provide folic acid supplementation in the diet or drinking water.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor the body weight and general health of the mice.

Experimental Workflow

Caption: A typical workflow for the preclinical and clinical evaluation of Lometrexol.

Conclusion

This compound represents a significant development in the field of antifolate chemotherapy, with a distinct mechanism of action targeting de novo purine synthesis. Its potent inhibition of GARFT and SHMT provides a strong rationale for its use in oncology. While early clinical development was hampered by toxicity, the implementation of folic acid co-therapy has improved its therapeutic index. The detailed understanding of its mechanism, supported by the experimental protocols and data presented in this guide, offers a solid foundation for further research and development of this class of compounds. Future investigations may focus on identifying predictive biomarkers of response and exploring rational combination therapies to maximize the clinical benefit of Lometrexol.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Lometrexol Disodium

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Lometrexol (5,10-dideazatetrahydrofolic acid, DDATHF) is a potent, second-generation antifolate antimetabolite designed to selectively inhibit de novo purine biosynthesis.[1][2] Its primary mechanism of action is the tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the pathway responsible for the synthesis of purine nucleotides essential for DNA and RNA replication.[1][3] This targeted inhibition leads to the depletion of intracellular purine pools, resulting in cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[4] Lometrexol has demonstrated significant antitumor activity in preclinical models, including those resistant to first-generation antifolates like methotrexate. However, its clinical development has been marked by challenges related to cumulative hematological toxicity, primarily thrombocytopenia and mucositis. This toxicity has been effectively managed through co-administration of folic acid, which appears to protect normal tissues without compromising antitumor efficacy. This guide provides a comprehensive overview of the pharmacological profile of Lometrexol, detailing its mechanism of action, enzyme inhibition, in vitro activity, pharmacokinetic properties, and key experimental protocols.

Mechanism of Action

Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway, a fundamental process for cell growth and division. Unlike methotrexate, which primarily inhibits dihydrofolate reductase (DHFR), Lometrexol is a highly selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).

GARFT catalyzes the transfer of a formyl group to glycinamide ribonucleotide (GAR), an early and essential step in the formation of the purine ring. By binding tightly to GARFT, Lometrexol blocks this reaction, leading to a rapid and sustained depletion of intracellular purine ribonucleotides (ATP, GTP, dATP, dGTP). This purine starvation halts DNA and RNA synthesis, induces cell cycle arrest in the S phase, and ultimately triggers apoptosis. Lometrexol requires intracellular polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) to become fully active, as the polyglutamated forms are more potent inhibitors of GARFT and are retained more effectively within the cell.

In addition to its primary target, Lometrexol has also been identified as a potent inhibitor of human Serine hydroxymethyltransferase (SHMT), an enzyme involved in one-carbon metabolism that provides the building blocks for nucleotide synthesis.

Quantitative Pharmacological Data

Enzyme Inhibition Profile

Lometrexol is a potent inhibitor of GARFT. Its inhibitory constant (Ki) has been determined in enzymatic assays, and it shows greater potency than its predecessor antifolates.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |

| Lometrexol | GARFT | Not explicitly stated, but a reference point for comparison. | A tight-binding inhibitor. |

| LY309887 | GARFT | 6.5 nM | A second-generation inhibitor, 9-fold more potent than Lometrexol. |

| Lometrexol | human cytosolic SHMT | Low micromolar range | A secondary target. |

In Vitro Antiproliferative Activity

The cytotoxic effect of Lometrexol has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is notably influenced by the concentration of folic acid in the cell culture medium, with lower folate levels leading to increased potency.

| Cell Line | Cancer Type | IC50 (nM) | Culture Conditions / Notes |

| CCRF-CEM | Human Leukemia | 2.9 | - |

| IGROV-1 | Ovarian Carcinoma | 16 | In the presence of 200 nM folic acid. |

| OVCAR3 | Ovarian Carcinoma | 50 | In medium containing 2.27 µM folic acid. |

| OVCAR3 | Ovarian Carcinoma | 2 | In folic acid-free medium. |

| L1210 | Murine Leukemia | Induces rapid growth inhibition at 1-30 µM. |

Pharmacokinetic Parameters

Pharmacokinetic studies in humans have shown that Lometrexol follows a multi-compartment model and is primarily eliminated through the kidneys.

Table 3: Human Pharmacokinetic Parameters of Lometrexol

| Parameter | Mean Value (± SD) | Study Population / Notes |

|---|---|---|

| Model | Three-compartment | Phase I study patients. |

| Clearance | 1.6 ± 0.6 L/h/m² | |

| Volume of Distribution (Vd) | 8.9 ± 4.1 L/m² | |

| t½ α (alpha half-life) | 0.23 ± 0.1 h | |

| t½ β (beta half-life) | 2.9 ± 1.4 h | |

| t½ γ (gamma half-life) | 25.0 ± 48.7 h |

| Renal Elimination | 85 ± 16% | % of dose recovered unchanged in urine within 24h. |

Detailed Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol determines the inhibitory activity of Lometrexol against purified GARFTase by monitoring product formation.

-

Principle: The enzymatic activity of GARFTase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of 5,8-dideazatetrahydrofolate from the substrate 10-formyl-5,8-dideazafolate (10-CHODDF).

-

Materials:

-

Purified human GARFTase

-

α,β-glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (10-CHODDF)

-

Lometrexol disodium

-

0.1 M HEPES buffer, pH 7.5

-

DMSO

-

UV-transparent 96-well plate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of Lometrexol in DMSO and create serial dilutions.

-

In a 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR, 5.4 µM 10-CHODDF, and varying concentrations of Lometrexol in HEPES buffer.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding 150 µL of 20 nM purified GARFTase to each well.

-

Immediately shake the plate and begin monitoring the increase in absorbance at 295 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Determine the Ki value by fitting the initial rates against the inhibitor concentrations using appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.

-

In Vitro Cell Proliferation Assay (MTT Method)

This assay assesses the cytotoxic effect of Lometrexol on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.

-

Drug Treatment: Prepare serial dilutions of Lometrexol in culture medium. Replace the old medium with 100 µL of medium containing the different Lometrexol concentrations. Include a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the Lometrexol concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of Lometrexol in an animal model.

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with Lometrexol, and tumor growth is monitored over time to assess drug efficacy.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human cancer cell line

-

Lometrexol for injection (reconstituted in a suitable vehicle like saline)

-

Sterile PBS

-

Matrigel (optional)

-

Calipers

-

-

Procedure:

-

Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-10 x 10^6 cells per 100 µL. Inject the cell suspension subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Randomize mice into treatment and control (vehicle) groups.

-

Drug Administration: Administer Lometrexol via the desired route (e.g., intraperitoneal or intravenous injection) at a pre-determined dose and schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²) / 2. Monitor the body weight and general health of the mice.

-

-

Data Analysis:

-

Plot mean tumor growth curves for each group over time.

-

Calculate the tumor growth inhibition (TGI) at the end of the study to quantify efficacy.

-

Excise tumors at the end of the study for further analysis (e.g., weight, histology).

-

Quantification of Lometrexol in Plasma (HPLC Method)

This protocol is for the measurement of Lometrexol concentrations in biological samples.

-

Principle: Lometrexol is extracted from plasma proteins, potentially oxidized to form a fluorescent derivative, and then separated and quantified using reversed-phase high-performance liquid chromatography (HPLC) with either fluorescence or electrochemical detection.

-

Materials:

-

Plasma samples

-

Perchloric acid or Acetonitrile (for protein precipitation)

-

Ammonium formate buffer

-

Manganese dioxide (MnO2) for oxidation (for fluorescence method)

-

C18 or Phenyl reversed-phase HPLC column

-

HPLC system with fluorescence or electrochemical detector

-

-

Procedure (General Steps):

-

Sample Preparation:

-

Acidify plasma samples to dissociate Lometrexol from binding proteins.

-

Precipitate proteins using an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

-

Oxidation (for Fluorescence Detection): Heat the protein-free extract with MnO2 to create a fluorescent derivative.

-

Chromatographic Separation: Inject the prepared sample onto the HPLC column. Elute Lometrexol using a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., ammonium formate or sodium acetate).

-

Detection: Detect the compound using either its native electrochemical properties or its induced fluorescence.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of Lometrexol spiked into blank plasma.

-

Quantify the Lometrexol concentration in unknown samples by comparing their peak areas or heights to the standard curve. The lower limit of quantification is typically around 5 nM or 5 ng/mL.

-

Measurement of Intracellular Purine Nucleotides (HPLC Method)

This protocol quantifies the downstream effect of Lometrexol on purine pools.

-

Principle: Intracellular nucleotides are extracted from cells and separated by ion-paired reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC), followed by quantification using UV or mass spectrometry (MS) detection.

-

Materials:

-

Cell pellets from treated and untreated cells

-

Extraction solvent (e.g., perchloric acid or methanol/water mixture)

-

HPLC or UPLC system with UV or MS detector

-

C18 or Amide HILIC column

-

Mobile phase buffers (e.g., ammonium acetate or tributylamine/acetic acid)

-

-

Procedure:

-

Cell Harvesting: Rapidly harvest and wash cells to remove extracellular medium.

-

Extraction: Lyse the cells and precipitate macromolecules using a cold extraction solvent.

-

Neutralization & Clarification: If using an acid, neutralize the extract. Centrifuge to remove cell debris.

-

Chromatographic Separation: Inject the clarified extract onto the HPLC column. Use a gradient elution to separate the different purine nucleotides (e.g., IMP, AMP, GMP, ATP, GTP).

-

Detection & Quantification: Monitor the column eluent by UV absorbance (around 254-270 nm) or by mass spectrometry for higher specificity and sensitivity.

-

-

Data Analysis:

-

Identify nucleotide peaks based on the retention times of known standards.

-

Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve.

-

Compare the nucleotide pool sizes in Lometrexol-treated cells to those in control cells to determine the extent of purine depletion.

-

References

- 1. Simple and sensitive method for the quantitative analysis of lometrexol in plasma using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Lometrexol Disodium: An In-depth Technical Guide to Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of Lometrexol disodium, a potent antifolate antimetabolite, for the treatment of solid tumors. This document details the mechanism of action, preclinical efficacy, clinical trial outcomes, and key experimental protocols relevant to the investigation of Lometrexol and its molecular target, glycinamide ribonucleotide formyltransferase (GARFT).

Core Concepts: Mechanism of Action and Target Validation

Lometrexol is a folate analog antimetabolite that acts as a specific and potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3] GARFT is a critical enzyme in the de novo purine biosynthesis pathway, responsible for catalyzing the transfer of a formyl group to glycinamide ribonucleotide (GAR).[1][2] By inhibiting GARFT, Lometrexol depletes the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which are essential for DNA and RNA synthesis. This disruption of purine metabolism leads to cell cycle arrest in the S phase and subsequent apoptosis, thereby inhibiting the proliferation of rapidly dividing cancer cells.

A key aspect of Lometrexol's activity is its requirement for intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). The polyglutamated forms of Lometrexol are more potent inhibitors of GARFT and are retained within the cell for longer periods, enhancing the drug's cytotoxic effects. This dependence on FPGS for activation is a critical factor in both its efficacy and potential resistance mechanisms.

The validation of GARFT as a therapeutic target in solid tumors is supported by the selective cytotoxicity of Lometrexol towards cancer cells, which often exhibit a higher rate of de novo purine synthesis compared to normal cells. Furthermore, Lometrexol has demonstrated activity in tumor models resistant to other antifolates like methotrexate, which primarily targets dihydrofolate reductase (DHFR).

Diagram of Lometrexol's Mechanism of Action

Quantitative Data Presentation

In Vitro Cytotoxicity of Lometrexol in Solid Tumor Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lometrexol in various human cancer cell lines. These values demonstrate the potent anti-proliferative activity of Lometrexol across different tumor types.

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| CCRF-CEM | Human Leukemia | 2.9 | - |

| IGROV-1 | Ovarian Carcinoma | 16 | In the presence of 200 nM folic acid |

| OVCAR3 | Ovarian Carcinoma | 50 | In medium containing 2.27 µM folic acid |

| OVCAR3 | Ovarian Carcinoma | 2 | In folic acid-free medium |

| SW626 | Ovarian Carcinoma | Not specified | - |

Data compiled from multiple sources.

In Vivo Efficacy of Lometrexol in Xenograft Models

Preclinical studies using human tumor xenografts in immunocompromised mice have demonstrated the anti-tumor activity of Lometrexol. While specific tumor growth inhibition (TGI) percentages are not always reported consistently across studies, the available data indicates significant efficacy.

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| C3H mammary | Murine Mammary | Not specified | Tumor growth inhibition | |

| Colon xenografts | Colon Cancer | Not specified | Excellent efficacy | |

| Pancreatic xenografts | Pancreatic Cancer | Not specified | Efficacy observed |

Further research is needed to compile a comprehensive table with standardized TGI percentages.

Clinical Trial Outcomes in Solid Tumors

Phase I and II clinical trials have evaluated the safety and efficacy of Lometrexol in patients with advanced solid tumors. These studies have established a recommended Phase II dose and have shown preliminary evidence of anti-tumor activity.

| Phase | Tumor Types | Dosing Regimen | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | Dose escalation with folinic acid rescue | MTD: 60 mg/m² with folinic acid from day 7-9. One partial response in ovarian cancer. | |

| Phase I/II | Advanced Cancer | 10.4 mg/m² weekly IV with daily oral folic acid (3 mg/m²) | Recommended Phase II dose established. One partial response in melanoma; stable disease in melanoma and renal cell carcinoma. |

Experimental Protocols

Glycinamide Ribonucleotide Formyltransferase (GARFT) Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of Lometrexol on GARFT.

Materials:

-

Purified human GARFT enzyme

-

α,β-Glycinamide ribonucleotide (GAR)

-

10-Formyl-5,8-dideazafolic acid (10-CHODDF)

-

Lometrexol (or other test inhibitors) dissolved in DMSO

-

0.1 M HEPES buffer (pH 7.5)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading 96-well plates

Procedure:

-

Prepare a reaction mixture containing 30 µM α,β-GAR and 5.4 µM 10-CHODDF in 0.1 M HEPES buffer.

-

Add varying concentrations of the antifolate inhibitor (Lometrexol) to the wells of a 96-well plate.

-

Add the reaction mixture to each well for a total volume of 150 µL.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding 150 µL of 20 nM purified GARFTase to each well.

-

Immediately measure the rate of 5,8-dideaza-tetrahydrofolate production by monitoring the change in absorbance at the appropriate wavelength using a spectrophotometer.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Lometrexol on cancer cell lines.

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

Lometrexol

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Drug Treatment: Prepare serial dilutions of Lometrexol in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Lometrexol. Include a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for In Vitro and In Vivo Testing

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Lometrexol in a murine xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Lometrexol for injection

-

Matrigel (optional)

-

Sterile PBS

-

Syringes and needles

-

Calipers

Procedure:

-

Tumor Cell Implantation: Resuspend cancer cells in sterile PBS or a PBS/Matrigel mixture (1-10 x 10⁶ cells per 100 µL) and inject subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Once tumors are palpable and reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Lometrexol Treatment: Administer Lometrexol via the desired route (e.g., intraperitoneal or intravenous injection) at the predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement and Data Analysis: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and general health of the mice. Calculate the Tumor Growth Inhibition (TGI) at the end of the study.

Mechanisms of Resistance

A primary mechanism of resistance to Lometrexol involves the downregulation or mutation of folylpolyglutamate synthetase (FPGS). Since polyglutamylation is essential for the intracellular retention and full activity of Lometrexol, decreased FPGS activity leads to reduced drug efficacy. This highlights the importance of assessing FPGS status in tumors as a potential biomarker for predicting response to Lometrexol.

Logical Relationship of Lometrexol Target Validation

Conclusion

The collective evidence from in vitro, in vivo, and clinical studies strongly supports the validation of glycinamide ribonucleotide formyltransferase (GARFT) as a therapeutic target in solid tumors. This compound, as a specific inhibitor of GARFT, has demonstrated potent anti-tumor activity. The requirement for FPGS-mediated polyglutamylation for its full efficacy is a key molecular determinant of its action and a potential mechanism of resistance. Further investigation into biomarkers for patient selection, such as FPGS expression levels, and exploration of combination therapies may enhance the clinical utility of Lometrexol and other GARFT inhibitors in the treatment of solid malignancies. This guide provides a foundational resource for researchers and clinicians involved in the ongoing development and application of this class of targeted anti-cancer agents.

References

Early Preclinical Studies of Lometrexol Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol disodium, also known as DDATHF (5,10-dideaza-5,6,7,8-tetrahydrofolic acid), is a potent, second-generation antifolate antimetabolite.[1][2] Its primary mechanism of action involves the specific and high-affinity inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2][3] By disrupting this pathway, Lometrexol leads to the depletion of intracellular purine pools, which are essential for DNA and RNA synthesis. This ultimately results in cell cycle arrest, primarily during the S phase, and subsequent apoptosis in rapidly proliferating cancer cells. Notably, Lometrexol has demonstrated activity against tumors that have developed resistance to the first-generation antifolate, methotrexate. This guide provides a comprehensive overview of the early preclinical studies of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and summarizing key experimental protocols.

Mechanism of Action: Targeting Purine Synthesis

This compound exerts its cytotoxic effects by targeting a critical step in the de novo purine synthesis pathway. This pathway is essential for the production of adenosine and guanosine, the building blocks of DNA and RNA.

Signaling Pathway of Lometrexol's Action

Quantitative Data

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

The anti-proliferative activity of Lometrexol has been assessed across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency. The cytotoxicity of Lometrexol is notably influenced by the concentration of folic acid in the cell culture medium.

| Cell Line | Cancer Type | IC50 (nM) | Folic Acid Concentration |

| CCRF-CEM | Human Leukemia | 2.9 | Not Specified |

| IGROV-1 | Ovarian Carcinoma | 16 | 200 nM |

| OVCAR3 | Ovarian Carcinoma | 50 | 2.27 µM |

| OVCAR3 | Ovarian Carcinoma | 2 | Folic acid-free medium |

| SW626 | Ovarian Carcinoma | Not Specified | Not Specified |

Table 1: In Vitro Cytotoxicity of Lometrexol in Various Cancer Cell Lines.

In Vivo Efficacy: Anti-Tumor Activity in Xenograft Models

Preclinical studies in murine models have demonstrated the anti-tumor activity of Lometrexol. Folic acid supplementation has been shown to be crucial for managing toxicity while maintaining efficacy.

| Animal Model | Tumor Type | Lometrexol Dose (mg/kg) | Dosing Schedule | Outcome |

| C57/BL6 Mice | Colon 38 Carcinoma | 50 | Single i.p. injection | Prolonged depletion of purine nucleotides in the tumor. |

| C57/BL6 Mice | Colon 38 Carcinoma | 25, 37.5, 50 | i.p., 4 or 8 hours prior to 5-FU | Significant increase in the anti-tumor activity of 5-FU. |

Table 2: Preclinical In Vivo Efficacy of Lometrexol.

Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol outlines a method to determine the inhibitory activity of Lometrexol on its target enzyme, GARFT.

Principle: The activity of GARFT is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of the product, 5,8-dideazatetrahydrofolate.

Materials:

-

Purified human GARFTase

-

α,β-glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (10-CHODDF)

-

This compound

-

0.1 M HEPES buffer, pH 7.5

-

DMSO

-

UV-transparent 96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of Lometrexol in DMSO.

-

In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:

-

30 µM α,β-GAR

-

5.4 µM 10-CHODDF

-

Varying concentrations of Lometrexol in 0.1 M HEPES buffer (pH 7.5).

-

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding 150 µL of 20 nM purified GARFTase to each well.

-

Immediately shake the plate for 5 seconds.

-

Monitor the increase in absorbance at 295 nm over time.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

-

Determine the Ki value by fitting the initial rates against inhibitor concentrations using appropriate enzyme inhibition models.

In Vitro Cell Viability Assay (MTT Assay)

This protocol details the determination of Lometrexol's cytotoxic effects on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound

-

Folic Acid

-

Complete cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of Lometrexol in culture medium with varying concentrations of folic acid.

-

Remove the overnight culture medium and add the drug-containing medium.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot dose-response curves to determine the IC50 values.

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Lometrexol in a murine xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

This compound for injection

-

Folic acid for supplementation

-

Matrigel (optional)

-

Sterile PBS

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Resuspend cancer cells in sterile PBS or a PBS/Matrigel mixture.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

-

Folic Acid Supplementation and Tumor Growth Monitoring:

-

Once tumors are palpable and reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Begin folic acid supplementation (e.g., in drinking water or diet).

-

-

Lometrexol Treatment:

-

After a period of folic acid supplementation (e.g., 7 days), initiate Lometrexol treatment via the desired route (e.g., intraperitoneal injection).

-

-

Tumor Measurement and Data Analysis:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Plot tumor growth curves and calculate tumor growth inhibition (TGI).

-

Conclusion

The early preclinical data for this compound demonstrate its potential as a potent and specific inhibitor of de novo purine synthesis with significant anti-tumor activity. The in vitro and in vivo studies highlight its efficacy, particularly in the context of folic acid supplementation to mitigate toxicity. The provided experimental protocols offer a foundational framework for researchers to further investigate the therapeutic potential of Lometrexol and similar GARFT inhibitors in the development of novel cancer therapies. Further detailed studies on a wider range of cancer models, along with comprehensive pharmacokinetic and toxicology profiling, will be crucial in fully elucidating its clinical utility.

References

Lometrexol Disodium: A Technical Guide to Cellular Uptake Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol disodium (DDATHF), a folate analog antimetabolite, has demonstrated significant antineoplastic activity.[1] Its primary mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[2][3] This inhibition leads to the depletion of purine pools essential for DNA and RNA synthesis, ultimately causing cell cycle arrest in the S phase and apoptosis.[1][2] A critical determinant of Lometrexol's therapeutic efficacy is its ability to enter target cells. This guide provides an in-depth overview of the cellular uptake mechanisms of Lometrexol, focusing on the key transport systems involved, quantitative data on its transport and binding, and detailed experimental protocols for studying these processes.

Core Cellular Uptake Pathways

Lometrexol, being a folate analog, primarily utilizes the same transport systems as endogenous folates to enter cells. The two major pathways are the Reduced Folate Carrier (RFC) and Folate Receptors (FRs) .

The Reduced Folate Carrier (RFC)

The RFC is a ubiquitously expressed, carrier-mediated transport system that functions as a bidirectional anion exchanger. It is considered the major route of entry for folates and antifolates like methotrexate in most mammalian cells at physiological pH. Lometrexol enters cells via active transport mediated by the RFC.

Folate Receptors (FRs)

Folate receptors, particularly FR-α and FR-β, are high-affinity membrane proteins that bind and internalize folates and their analogs via receptor-mediated endocytosis. FRs are often overexpressed in various cancer cells compared to normal tissues, making them an attractive target for selective drug delivery. Lometrexol has been shown to have a high affinity for folate receptors, particularly the alpha isoform.

Quantitative Data on Lometrexol Cellular Uptake and Activity

The following tables summarize key quantitative data related to the cellular uptake and cytotoxic activity of Lometrexol.

Table 1: Cytotoxicity of Lometrexol in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Human Leukemia | 2.9 | |

| IGROV-1 | Ovarian Carcinoma | 5.77 | MedchemExpress |

| R2 | Chinese Hamster (RFC-null) | 12 (for inhibition of [3H]methotrexate transport) | MedchemExpress |

Table 2: Binding Affinity of Lometrexol for Folate Receptors

| Receptor Isoform | Parameter | Value | Notes | Reference |

| FR-α | Relative Affinity | 6-fold higher than LY309887 | LY309887 is another GARFT inhibitor. | |

| FR-α vs FR-β | Selectivity (β Ki / α Ki) | 5.0 | Indicates higher affinity for FR-α. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Lometrexol's cellular uptake and its effects on cell viability. Below are protocols for key experiments.

In Vitro Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of Lometrexol on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare a stock solution of Lometrexol in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions of Lometrexol in complete culture medium to achieve the desired final concentrations.

-

Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of Lometrexol. Include a vehicle control (medium with the same concentration of solvent used for Lometrexol).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the dose-response curves and determine the IC50 value (the concentration of Lometrexol that inhibits cell growth by 50%).

Radiolabeled Lometrexol Uptake Assay

This protocol is designed to measure the cellular accumulation of Lometrexol using a radiolabeled form of the drug.

Materials:

-

Cancer cell line of interest

-

Radiolabeled Lometrexol (e.g., [³H]Lometrexol)

-

Unlabeled Lometrexol

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Ice-cold PBS

-

Scintillation fluid

-

Scintillation counter

-

24-well plates

Procedure:

-

Cell Seeding: Seed cells in 24-well plates and grow to near confluence.

-

Assay Initiation: On the day of the assay, aspirate the growth medium and wash the cells twice with transport buffer.

-

Add 0.5 mL of transport buffer to each well and pre-incubate at 37°C for 10-15 minutes.

-

Uptake Measurement: To initiate uptake, add a known concentration of radiolabeled Lometrexol to each well. For competition experiments, add an excess of unlabeled Lometrexol to a subset of wells to determine non-specific binding and uptake.

-

Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of Lometrexol uptake over time. For kinetic analysis, perform the assay with varying concentrations of radiolabeled Lometrexol to determine Km and Vmax.

Competitive Binding Assay for Folate Receptors

This assay measures the affinity of Lometrexol for folate receptors by competing with a radiolabeled folate.

Materials:

-

Cells or cell membranes expressing folate receptors

-

Radiolabeled folic acid (e.g., [³H]folic acid)

-

Unlabeled Lometrexol

-

Unlabeled folic acid

-

Binding buffer (e.g., PBS with 1% BSA)

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Incubation: In a series of tubes, incubate a fixed amount of cell membranes or whole cells with a constant concentration of radiolabeled folic acid and varying concentrations of unlabeled Lometrexol. Include a control with no competitor and a control with an excess of unlabeled folic acid to determine total and non-specific binding, respectively.

-

Incubate at 4°C for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radiolabeled folic acid. Wash the filters quickly with ice-cold binding buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding at each concentration of Lometrexol. Plot the percentage of specific binding against the logarithm of the Lometrexol concentration to determine the IC50. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways for Lometrexol Uptake

Caption: Cellular uptake pathways of Lometrexol.

Experimental Workflow for a Cellular Uptake Assay

Caption: Workflow for a radiolabeled cellular uptake assay.

Conclusion

The cellular uptake of this compound is a multifaceted process primarily mediated by the Reduced Folate Carrier and Folate Receptors. The expression levels and functional status of these transporters can significantly influence the intracellular concentration of Lometrexol and, consequently, its therapeutic efficacy. For drug development professionals, understanding these mechanisms is crucial for designing strategies to enhance drug delivery to tumor cells and for predicting potential mechanisms of resistance. The experimental protocols provided in this guide offer a framework for further investigation into the cellular pharmacology of Lometrexol and other folate analog drugs. Further research to determine the specific transport kinetics (Km and Vmax) of Lometrexol via the RFC would provide a more complete understanding of its cellular uptake.

References

- 1. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a folate transporter in HeLa cells with a low pH optimum and high affinity for pemetrexed distinct from the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for HPLC Analysis of Lometrexol Disodium

This document provides a detailed methodology for the quantitative analysis of Lometrexol disodium in biological samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.

Introduction

Lometrexol is an antifolate agent that inhibits folate-dependent enzymes crucial for cell replication. Accurate quantification of Lometrexol in biological matrices is essential for pharmacokinetic studies and clinical monitoring. The described method is a sensitive and specific HPLC assay for determining Lometrexol concentrations in samples such as human serum and urine.[1] The protocol involves sample preparation to dissociate Lometrexol from proteins and convert it to a fluorescent derivative, followed by chromatographic separation and detection.[1]

Principle

The method utilizes a reversed-phase HPLC system to separate Lometrexol from other components in the sample matrix. To enhance sensitivity and specificity, the protocol incorporates a pre-column derivatization step. Lometrexol is first dissociated from folate-binding proteins by acidification.[1] Subsequently, it is oxidized to form a highly fluorescent derivative.[1] This derivative is then injected into the HPLC system, separated on a C18 column, and quantified using a fluorescence detector.[1]

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Perchloric acid

-

Manganese dioxide (MnO2)

-

Water (HPLC grade)

-

Human serum/urine (for calibration standards and quality controls)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence detector is required.

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column |

| Mobile Phase | A convex gradient of Acetonitrile and 0.1% Ammonium Formate, pH 7.0 |

| Flow Rate | Not specified, typically 1.0 mL/min for standard analytical columns |

| Injection Volume | Not specified, typically 10-20 µL |

| Column Temperature | Not specified, typically ambient or controlled at 25-30 °C |

| Detection | Fluorescence Detector |

| Excitation Wavelength | Not specified in the abstract |

| Emission Wavelength | Not specified in the abstract |

Preparation of Solutions

-

Ammonium Formate Buffer (0.1%, pH 7.0): Dissolve an appropriate amount of ammonium formate in HPLC grade water and adjust the pH to 7.0.

-

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and 0.1% ammonium formate buffer. The exact gradient program should be optimized for best separation.

-

Standard Stock Solution: Accurately weigh and dissolve this compound in an appropriate solvent to prepare a stock solution of known concentration.

-

Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known amounts of Lometrexol stock solution into the biological matrix (e.g., human serum or urine). The calibration curve should be linear between 5 and 300 nM.

Sample Preparation

-

Acidification: Acidify the biological sample to pH 3.5 using ammonium formate to dissociate Lometrexol from folate-binding proteins.

-

Protein Precipitation: Add perchloric acid to the acidified sample to precipitate serum proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the protein-free supernatant.

-

Oxidation: Add MnO2 to the supernatant and heat at 90°C for 10 minutes to oxidize Lometrexol into its fluorescent derivative.

-

Filtration/Centrifugation: Remove the MnO2 by filtration or centrifugation.

-

Injection: The resulting solution is ready for injection into the HPLC system.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the Lometrexol derivative against the corresponding concentration of the calibration standards.

-

Determine the concentration of Lometrexol in the unknown samples by interpolating their peak areas from the calibration curve.

-

The lower limit of quantification for this method is reported to be 5 nM.

Method Validation Parameters

The following parameters should be evaluated to validate the HPLC method according to ICH guidelines:

| Parameter | Specification |

| Linearity | 5 to 300 nM in human serum and urine |

| Lower Limit of Quantification (LLOQ) | 5 nM |

| Specificity | No interference from endogenous components |

| Accuracy & Precision | Within acceptable limits (typically ±15% for accuracy and <15% RSD for precision) |

| Recovery | Consistent and reproducible |

| Stability | Assessed under various storage and handling conditions |

Workflow Diagram

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for Folinic Acid Rescue with Lometrexol Disodium Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of folinic acid (leucovorin) as a rescue agent following treatment with Lometrexol disodium, an antipurine antifolate agent. The information is collated from various clinical studies to guide preclinical and clinical research design.

Introduction

Lometrexol, a folate analog antimetabolite, selectively inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3][4] This inhibition leads to the arrest of DNA synthesis and has demonstrated activity against tumors resistant to other folate antagonists like methotrexate.[4] However, the clinical utility of Lometrexol has been hampered by severe and cumulative toxicities, primarily myelosuppression (anemia, thrombocytopenia) and mucositis.

Folinic acid (leucovorin), a reduced form of folic acid, serves as a rescue agent to mitigate Lometrexol-induced toxicity in normal tissues without compromising its antitumor efficacy. This document outlines the protocols for Lometrexol administration with subsequent folinic acid rescue, based on findings from Phase I and II clinical trials.

Mechanism of Action and Signaling Pathway

Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. As a potent inhibitor of GARFT, it blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the synthesis of purines, which are essential for DNA and RNA synthesis. This leads to S-phase cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Folinic acid rescue works by replenishing the intracellular pool of reduced folates, thereby bypassing the enzymatic block imposed by Lometrexol in normal cells. This allows for the continuation of purine synthesis and subsequent DNA replication and cell division, thus "rescuing" healthy tissues from the cytotoxic effects of the drug.

References

- 1. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

Application Notes and Protocols: Measuring GARFT Inhibition after Lometrexol Disodium Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol disodium (also known as DDATHF) is a potent antifolate antimetabolite that acts as a specific and tight-binding inhibitor of glycinamide ribonucleotide formyltransferase (GARFT).[1][2] GARFT is a critical enzyme in the de novo purine synthesis pathway, catalyzing the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).[3] Inhibition of GARFT by Lometrexol leads to a rapid and sustained depletion of intracellular purine nucleotides, which are essential for DNA and RNA synthesis.[1] This disruption of purine metabolism results in cell cycle arrest and apoptosis, making Lometrexol a compound of significant interest in oncology research.[2]

These application notes provide detailed protocols for measuring the inhibition of GARFT and its downstream cellular effects following treatment with this compound. The methodologies described include direct enzyme activity assays, analysis of intracellular purine levels, and assessment of cell cycle progression.

Data Presentation

This compound Activity

| Parameter | Value | Cell Line/System | Reference |

| Ki for GARFT | 6.5 nM | Purified human GARFTase | |

| IC50 | 2.9 nM | CCRF-CEM (Human Leukemia) | |

| IC50 | 16 nM | IGROV-1 (Ovarian Carcinoma) | |

| IC50 | 50 nM | OVCAR3 (Ovarian Carcinoma) |

Signaling and Experimental Workflow Diagrams

Caption: De novo purine synthesis pathway and the inhibitory action of this compound on GARFT.

Caption: General experimental workflow for measuring GARFT inhibition after this compound treatment.

Experimental Protocols

GARFT Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted from a method for determining GARFTase activity by measuring the rate of 5,8-dideaza-tetrahydrofolate production.

Materials:

-

Purified human GARFTase enzyme

-

α,β-glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolic acid (10-CHO-DDF)

-

This compound

-

0.1 M HEPES buffer (pH 7.5)

-

UV-transparent 96-well plate

-

Spectrophotometer with plate reading capabilities

Procedure:

-

Prepare Reagent Mix: In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing 30 µM α,β-GAR and 5.4 µM 10-CHO-DDF in 0.1 M HEPES buffer (pH 7.5).

-

Add Inhibitor: Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C.

-

Initiate Reaction: To start the assay, add 150 µL of 20 nM purified human GARFTase to each well. For a blank, add 150 µL of buffer without the enzyme.

-

Measure Absorbance: Immediately after adding the enzyme, shake the plate for 5 seconds and begin recording the absorbance at 295 nm at 15-second intervals for 20 minutes using a plate reader.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percentage of GARFT inhibition for each Lometrexol concentration relative to the no-inhibitor control. The Ki value can be determined by fitting the initial rates against inhibitor concentrations using appropriate enzyme kinetic models.

Measurement of Intracellular Purine Levels by HPLC

This protocol outlines the preparation of cell extracts and subsequent analysis of purine levels by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells treated with this compound

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Perchloric acid (PCA), ice-cold

-

Potassium carbonate (K2CO3)

-

0.45 µm microcentrifuge filter tubes

-

HPLC system with a C18 column and UV detector

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer with ice-cold PBS, then scrape the cells into a tube.

-

For suspension cells, pellet the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

-

Cell Lysis and Deproteinization:

-

Resuspend the cell pellet in an appropriate volume of ice-cold 0.4 M perchloric acid.

-

Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding a small volume of 3.5 M K2CO3 to bring the pH to approximately 7.0.

-

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

-

Sample Preparation for HPLC:

-

Filter the supernatant through a 0.45 µm microcentrifuge filter tube.

-

Transfer the filtered extract to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample into the HPLC system.

-

Separate the purine nucleotides on a C18 column using an appropriate mobile phase (e.g., a gradient of potassium phosphate buffer and methanol).

-

Detect the purines using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Quantify the purine levels by comparing the peak areas to those of known standards.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effects of this compound on cell cycle progression using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cultured cells treated with this compound

-

Ice-cold PBS

-

70% ethanol, ice-cold

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest cells (both adherent and suspension) and wash with ice-cold PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use a linear scale for the DNA content histogram.

-

Gate out doublets and debris.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Lometrexol treatment is expected to cause an accumulation of cells in the G1 phase.

-

References

Application Notes and Protocols: Lometrexol Disodium in Combination with Other Chemotherapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol disodium (DDATHF) is an antifolate antimetabolite that acts as a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By blocking this pathway, lometrexol depletes intracellular purine pools, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] While early clinical development was hindered by toxicity, the co-administration of folic acid has been shown to significantly mitigate these adverse effects.[2][3] This has renewed interest in lometrexol, particularly in combination with other chemotherapeutic agents, to enhance anti-tumor efficacy.

This document provides detailed application notes and protocols for the use of this compound in combination with two commonly used chemotherapeutics: 5-fluorouracil (5-FU) and cisplatin.

This compound: Mechanism of Action

Lometrexol targets the de novo purine synthesis pathway, which is essential for the production of adenosine and guanosine, the building blocks of DNA and RNA. Specifically, lometrexol inhibits GARFT, which catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This inhibition leads to a depletion of purine nucleotides, disrupting DNA and RNA synthesis and ultimately causing cell death.

Lometrexol in Combination with 5-Fluorouracil (5-FU)

The combination of lometrexol and 5-FU has shown synergistic anti-tumor activity in preclinical models. The rationale for this combination is based on the sequential inhibition of different pathways involved in nucleotide synthesis. Lometrexol's inhibition of de novo purine synthesis leads to an accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP), which in turn enhances the conversion of 5-FU to its active cytotoxic metabolites.

Preclinical Efficacy

| Model | Treatment | Dose and Schedule | Outcome | Reference |

| Colon 38 tumor-bearing mice | Lometrexol + 5-FU | Lometrexol (25-50 mg/kg) administered 4 or 8 hours prior to 5-FU (85 mg/kg, weekly) | Significantly increased antitumor activity compared to 5-FU alone |

Clinical Data

While extensive clinical trial data for the lometrexol and 5-FU combination is limited, Phase I studies of sequential methotrexate (another antifolate) and 5-FU have demonstrated clinical activity in colorectal cancer.

Experimental Protocols

In Vitro Cytotoxicity Assay (Sequential Dosing)

This protocol is designed to assess the synergistic cytotoxicity of lometrexol and 5-FU when administered sequentially to colon cancer cell lines.

Materials:

-

Colon cancer cell lines (e.g., HT-29, HCT-116)

-

This compound

-

5-Fluorouracil

-

Complete cell culture medium

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of lometrexol in culture medium.

-

Remove the medium and add the lometrexol dilutions to the wells. Include a vehicle control.

-

Incubate for 4 to 8 hours.

-

Prepare serial dilutions of 5-FU in culture medium.

-

Add the 5-FU dilutions to the wells already containing lometrexol.

-

Incubate for an additional 72 hours.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability and determine the IC50 values for each drug alone and in combination. Analyze for synergy using the Combination Index (CI) method.

In Vivo Xenograft Model (Sequential Therapy)

This protocol outlines a study to evaluate the in vivo efficacy of sequential lometrexol and 5-FU administration in a mouse xenograft model of colon cancer.

References

- 1. Review of pemetrexed in combination with cisplatin for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Weekly lometrexol with daily oral folic acid is appropriate for phase II evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Lometrexol disodium precipitation in media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of Lometrexol disodium in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?